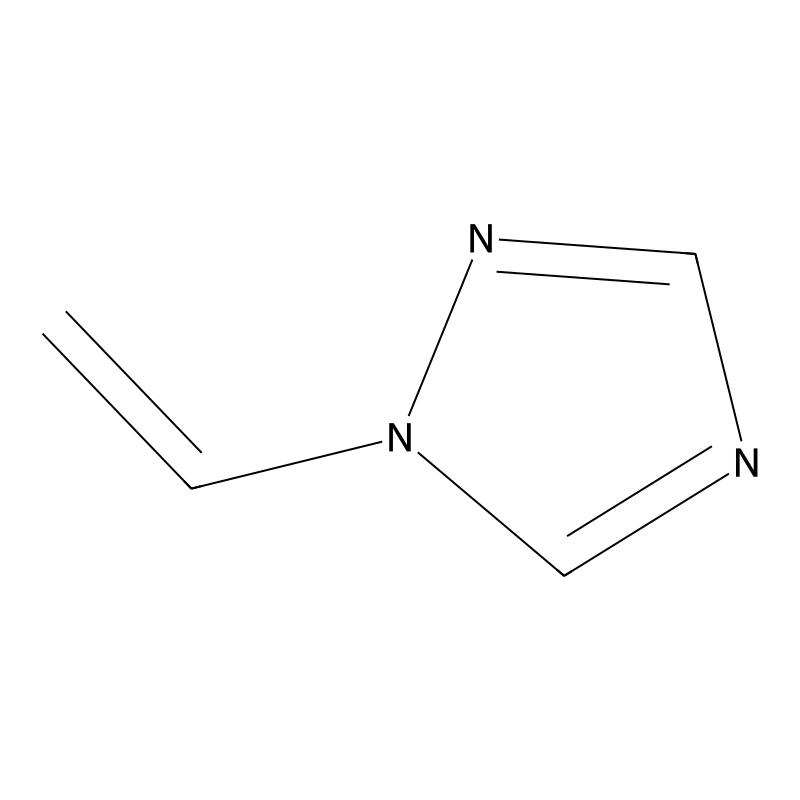

1-Vinyl-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some areas of scientific research where 1-Vinyl-1,2,4-triazole has been explored:

Organic Chemistry:

- Synthesis of new compounds: Researchers have used 1-vinyl-1,2,4-triazole as a building block to synthesize new molecules with various potential applications, including pharmaceuticals, agrochemicals, and materials science [].

- Click chemistry: 1-Vinyl-1,2,4-triazole is a valuable participant in click chemistry reactions, which are known for their efficiency and ease of use in creating new molecules [].

Materials Science:

- Polymers: Researchers have incorporated 1-vinyl-1,2,4-triazole into polymers to improve their properties, such as thermal stability, mechanical strength, and flame retardancy [, ].

Medicinal Chemistry:

1-Vinyl-1,2,4-triazole is an organic compound with the molecular formula C₄H₅N₃. It features a vinyl group attached to a 1,2,4-triazole ring, making it a member of the triazole family. This compound is characterized by its five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The presence of the vinyl group allows for various

- Radical Polymerization: This compound can undergo radical polymerization to form poly(1-vinyl-1,2,4-triazole), which exhibits unique physicochemical properties and potential applications in coatings and adhesives .

- Copolymerization: 1-Vinyl-1,2,4-triazole can copolymerize with other monomers such as 1-vinyl-4,5,6,7-tetrahydroindole. This copolymerization enhances the material properties of the resulting polymers .

- Electro

Research indicates that 1-vinyl-1,2,4-triazole and its derivatives exhibit notable biological activities. These include:

- Antimicrobial Properties: Compounds derived from 1-vinyl-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. Studies suggest that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Anticancer Activity: Some derivatives of 1-vinyl-1,2,4-triazole have been investigated for their potential anticancer properties. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Several methods exist for synthesizing 1-vinyl-1,2,4-triazole:

- Cycloaddition Reactions: A common method involves the cycloaddition of nitriles and amidines in the presence of catalysts like copper(I) complexes. This method facilitates the formation of the triazole ring effectively .

- Radical Initiation: The compound can also be synthesized through radical initiation processes where vinyl groups are introduced into the triazole structure under controlled conditions .

- Click Chemistry: The application of click chemistry techniques allows for efficient synthesis of 1-vinyl-1,2,4-triazoles with high yields. This method often utilizes copper-catalyzed azide-alkyne cycloaddition reactions .

The applications of 1-vinyl-1,2,4-triazole are diverse and include:

- Polymer Production: Its ability to polymerize makes it valuable in creating hydrophilic polymers used in coatings and adhesives .

- Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development targeting microbial infections and cancer treatment .

- Agriculture: Some derivatives are investigated for their potential as fungicides or herbicides due to their antimicrobial properties .

Interaction studies focus on how 1-vinyl-1,2,4-triazole interacts with other chemical entities:

- Metal Complexation: The compound has been studied for its ability to form complexes with metal ions, which can enhance its biological activity or alter its physicochemical properties .

- Biological Interactions: Research has shown that derivatives may interact with specific biological targets such as enzymes or receptors involved in disease pathways .

Several compounds exhibit similarities to 1-vinyl-1,2,4-triazole due to their structural features or functional groups. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Vinyl-1,2,3-triazole | Triazole | Exhibits different reactivity patterns; used in click chemistry applications. |

| 5-Vinyl-1H-tetrazole | Tetrazole | Contains four nitrogen atoms; shows distinct biological activity profiles. |

| 3-Amino-5-methyl-1H-pyrazole | Pyrazole | Similar heterocyclic structure; utilized in pharmaceuticals but with different bioactivity. |

| 3-Vinyl-5-methylthiadiazole | Thiadiazole | Contains sulfur; offers unique electronic properties compared to triazoles. |

The uniqueness of 1-vinyl-1,2,4-triazole lies in its specific arrangement of nitrogen atoms within the ring structure and the presence of a vinyl group that enhances its reactivity and potential applications in various fields.

Traditional Synthetic Routes

Hydrazine-Based Cyclization Reactions

Hydrazine-based cyclization reactions represent one of the most established methodologies for synthesizing 1-vinyl-1,2,4-triazole derivatives [1] [2]. The traditional approach involves the reaction of hydrazine hydrate with formic acid derivatives under controlled temperature conditions. The classical formic acid method utilizes formic acid, ammonia, and hydrazine hydrate at temperatures reaching 155°C, typically yielding 70-80% of the desired triazole products [19].

A more efficient variant employs formic acid esters in combination with ammonium chloride and hydrazine hydrate under autoclave conditions [19]. This methodology operates at reduced temperatures of approximately 130°C and achieves yields exceeding 90% based on hydrazine hydrate consumption [19]. The reaction mechanism involves the hydrolysis of formic acid esters to generate formic acid under basic conditions, followed by amidation with ammonia derived from ammonium salt decomposition, ultimately leading to formamide formation which undergoes condensation and dehydration with hydrazine hydrate to produce the triazole ring [19].

The synthetic route proceeds through intermediate formation of vinyldiazine compounds, which undergo elimination of hydrogen chloride to form key intermediates [1] [2]. Subsequent amine addition and toluenesulfinate ion elimination lead to the formation of intermediate compounds that cyclize through deprotonation and ring closure to yield the final 1,2,4-triazole derivatives [1] [2].

Advanced hydrazine-based methodologies have incorporated selenium dioxide as an oxidizing agent for the cyclization of heterocyclic hydrazones [2]. This approach enables the synthesis of fused 1,2,4-triazoles through oxidative intramolecular cyclization, achieving moderate to excellent yields ranging from 79% to 98% depending on the substrate structure [2]. The reaction mechanism involves oxidative addition and reductive elimination processes, where hydrazones containing various substituents are oxidized by selenium dioxide, followed by electron transfer reactions that eliminate selenium dihydroxide to afford the corresponding triazoles [2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition represents a highly efficient and regioselective method for synthesizing 1,2,4-triazole derivatives [3]. The reaction transforms organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles, demonstrating a rate enhancement of 10^7 relative to thermal processes [3]. The catalytic system operates effectively at or below room temperature and exhibits broad functional group tolerance [3].

The mechanistic pathway involves the formation of copper(I) acetylide intermediates through coordination of terminal alkynes to copper [3]. This coordination significantly acidifies the terminal hydrogen of the alkyne, facilitating deprotonation in aqueous media and resulting in sigma-acetylide formation [3]. The azide subsequently coordinates to copper, creating a synergistic activation where the azide terminus becomes more electrophilic while the acetylide develops nucleophilic character at the beta-carbon [3].

The key carbon-nitrogen bond formation occurs between the nucleophilic, vinylidene-like beta-carbon of the copper(I) acetylide and the electrophilic terminal nitrogen of the coordinated organic azide [3]. This process proceeds through a strained copper metallacycle intermediate with a calculated activation barrier of approximately 18.7 kcal/mol, significantly lower than the uncatalyzed reaction barrier of 26.0 kcal/mol [3].

Copper-catalyzed tandem addition-oxidative cyclization methodologies have been developed for the direct synthesis of 1,2,4-triazole derivatives from amidines [18] [21]. These reactions employ readily available copper powder as the catalyst and utilize molecular oxygen as an environmentally friendly oxidant [18] [21]. The process undergoes sequential base-promoted intermolecular coupling between amidines followed by intramolecular aerobic oxidative dehydrogenation to form the nitrogen-nitrogen bond [21].

Modern Polymerization Techniques

Free-Radical Polymerization Mechanisms

Free-radical polymerization of 1-vinyl-1,2,4-triazole has been extensively studied using conventional initiators such as azobisisobutyronitrile [6] [8] [12]. The polymerization typically proceeds in polar solvents including dimethylformamide, dimethyl sulfoxide, methanol, and water at temperatures around 60°C [12]. The resulting poly(1-vinyl-1,2,4-triazole) exhibits excellent water solubility and demonstrates remarkable thermal stability up to 300-350°C [8].

The polymerization kinetics reveal that 1-vinyl-1,2,4-triazole demonstrates lower polymerization efficiency compared to its 1,2,3-triazole isomer, a phenomenon attributed to the electronic effects described by Hammett constants . The sigma-meta value of 0.71 for 1,2,4-triazole influences radical stability during chain propagation, requiring optimization of reaction conditions to achieve satisfactory conversion rates .

Solvent selection significantly impacts the polymerization outcome, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for polymer formation [12]. In aqueous media, the polymer tends to exhibit insolubility due to extensive crosslinking, while organic solvents yield water-soluble polymers with controlled molecular weights . The molecular weight of the resulting polymers ranges from 136 to 176 kDa with polydispersity indices between 2.02 and 2.19, indicating significant molecular weight distribution [12].

Copolymerization studies with N-vinylpyrrolidone demonstrate enhanced solubility properties and improved processability . The optimal monomer ratio of 70:30 (1-vinyl-1,2,4-triazole to N-vinylpyrrolidone) at 60°C for 1.5 hours yields water-soluble copolymers with desirable properties for various applications . The triazole rings in the polymer backbone provide multiple coordination sites for metal ion complexation and enable hydrogen bonding interactions [8].

Controlled/Living Radical Polymerization (RAFT, ATRP)

Reversible Addition-Fragmentation Chain Transfer polymerization has emerged as the most effective controlled radical polymerization technique for 1-vinyl-1,2,4-triazole [9] [12]. Dithiocarbamates have proven to be the most efficient chain transfer agents, superior to xanthates and trithiocarbonates in controlling the polymerization [9] [12]. The optimized conditions employ azobisisobutyronitrile as the initiator with dithiocarbamate chain transfer agents in dimethylformamide or methanol at 60°C [12].

The controlled polymerization achieves remarkable precision with polydispersity indices as low as 1.16 and conversion rates exceeding 98% [9] [12]. The number-average molecular weight can be precisely controlled within the range of 11 to 61 kDa by adjusting the monomer-to-chain transfer agent ratio [12]. The linear relationship between degree of polymerization and reaction time confirms the controlled nature of the radical polymerization process [9] [12].

Nuclear magnetic resonance spectroscopy analysis reveals that the polymer chains retain chain transfer agent functional groups, confirming the living character of the polymerization [12]. The presence of dithiocarbamate end groups enables chain extension reactions and the synthesis of block copolymers [12]. The retention of activity for chain transfer has been demonstrated through successful chain extension experiments [12].

The mechanistic pathway involves rapid equilibrium between active propagating radicals and dormant species bearing the chain transfer agent functionality [12]. The dithiocarbamate groups provide superior stabilization of the dormant species compared to other chain transfer agents, resulting in better control over molecular weight and polydispersity [9] [12]. The efficiency of the reinitiation step remains high throughout the polymerization, enabling the synthesis of well-defined polymers with predictable properties [12].

Industrial-Scale Production Challenges

Solvent Selection and Reaction Optimization

Industrial-scale production of 1-vinyl-1,2,4-triazole faces significant challenges in solvent selection and reaction optimization [8] [12]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal solubility and reaction conditions but present difficulties in downstream processing due to their high boiling points and environmental concerns [12]. The selection of appropriate solvents must balance reaction efficiency with cost-effectiveness and environmental impact considerations [8].

Temperature control represents a critical parameter in large-scale synthesis, requiring precise heat distribution throughout industrial reactors [19]. The traditional hydrazine-based routes necessitate high-temperature operation up to 200°C under pressure, demanding specialized equipment design and safety considerations [19]. Lower temperature methodologies, such as copper-catalyzed routes operating at 70-120°C, offer advantages for industrial implementation but may require longer reaction times to achieve comparable yields [1] [2].

Reaction optimization studies have identified key parameters affecting product quality and yield [12]. The concentration of reactants must be carefully controlled to prevent precipitation and reactor fouling, particularly when synthesizing triazole derivatives with limited solubility [23]. Flow chemistry approaches have demonstrated potential for continuous production, achieving quantitative yields at 110°C with residence times of approximately 129 seconds [23].

Catalyst loading optimization plays a crucial role in economic viability, with most effective systems requiring 0.1 to 10 mol% catalyst depending on the synthetic methodology [1] [2] [3]. Catalyst separation and recycling present additional challenges, particularly for homogeneous copper-based systems where catalyst recovery requires specialized techniques [21]. Heterogeneous catalyst systems show promise for industrial applications but may exhibit reduced activity compared to homogeneous counterparts [23].

Yield Maximization Strategies

Yield maximization in industrial production requires comprehensive optimization of multiple reaction parameters [19] [12]. The formic ester methodology has demonstrated superior performance with yields exceeding 90%, significantly higher than traditional formic acid routes yielding 70-80% [19]. This improvement stems from the elimination of energy-intensive dehydration steps and reduced formation of side products [19].

Process intensification through controlled atmosphere conditions has proven effective in maximizing yields [18] [21]. The use of molecular oxygen as an oxidant in copper-catalyzed systems eliminates the need for stoichiometric oxidizing agents while achieving yields of 79-88% [18] [21]. Careful control of oxygen flow rates and reaction atmosphere prevents over-oxidation and catalyst deactivation [21].

Substrate feeding strategies significantly impact overall yields in multi-component reactions [21]. Sequential addition of aromatic amidines every eight hours prevents undesirable homocoupling reactions and maintains optimal substrate ratios throughout the reaction period [21]. This approach has demonstrated consistent yields across various substrate combinations [21].

The implementation of continuous monitoring systems enables real-time optimization of reaction conditions [23]. Infrared spectroscopy monitoring allows for immediate detection of reaction completion and product formation, preventing over-reaction and degradation [23]. Flow systems equipped with inline monitoring have achieved quantitative yields while maintaining product quality [23].

Solvent recovery and recycling systems represent essential components of economically viable industrial processes [8]. The high boiling points of optimal solvents such as dimethylformamide necessitate energy-intensive distillation processes, making solvent recycling crucial for economic feasibility [12]. Alternative solvent systems with lower environmental impact and easier recovery characteristics continue to be investigated for industrial implementation [8].

Table 1: Traditional Synthesis Methods and Reaction Conditions

| Synthesis Method | Temperature (°C) | Yield (%) | Reaction Time (hours) | Key Reagents |

|---|---|---|---|---|

| Hydrazine-Formic Acid Route | 155 | 70-80 | 24 | Formic acid, NH₃, Hydrazine hydrate |

| Hydrazine-Formic Ester Route | 130 | >90 | 12-24 | Formic ester, NH₄Cl, Hydrazine hydrate |

| Copper-Catalyzed Coupling | 120 | 79-88 | 24 | Cu(OAc)₂, bis(arylhydrazones) |

| Silver-Catalyzed Route | 70 | 82 | Variable | Ag₂SO₄, TMSN₃, alkynes |

| PTSA-Catalyzed Route | Mild conditions | 92 | Variable | PTSA, 2,2,2-trichloroethyl imidate |

| SeO₂ Oxidative Cyclization | Room temperature | 79-98 | Variable | SeO₂, heterocyclic hydrazones |

Table 2: Modern Polymerization Methods and Properties

| Polymerization Method | Temperature (°C) | Solvent | Molecular Weight (kDa) | Polydispersity (PDI) | Conversion (%) |

|---|---|---|---|---|---|

| Free Radical (AIBN) | 60 | Toluene/DMF | 136-176 | 2.02-2.19 | 87-92 |

| RAFT with Dithiocarbamates | 60 | DMF/MeOH | 11-61 | 1.16 | >98 |

| RAFT with Xanthates | 60 | DMF/MeOH | Variable | Variable | Variable |

| RAFT with Trithiocarbonates | 60 | DMF/MeOH | Variable | Variable | Variable |

| Radiation-Induced | Room temperature | Aqueous | Variable | Variable | Variable |

| Ionic Liquid Monomer | Variable | Various | Variable | Variable | Variable |

Table 3: Industrial Production Optimization Parameters

| Parameter | Optimization Strategy | Industrial Challenge |

|---|---|---|

| Reaction Temperature Control | Gradual heating to prevent decomposition | Heat distribution in large reactors |

| Solvent Selection | Polar aprotic solvents (DMF, DMSO) preferred | Solvent removal and recovery costs |

| Catalyst Loading | 0.1-10 mol% depending on method | Catalyst separation and recycling |

| Pressure Requirements | High pressure for hydrazine routes (up to 200°C) | Equipment design for high pressure |

| Energy Consumption | Lower temperature methods preferred for scale-up | Process optimization for energy efficiency |

| Waste Management | Solvent recovery and recycling systems | Environmental compliance |

1-Vinyl-1,2,4-triazole demonstrates exceptional thermal stability, making it particularly valuable for high-temperature applications [1]. The compound exhibits thermal stability up to 300-350°C, with polymers and copolymers derived from this monomer maintaining structural integrity within this temperature range [1] [2]. Thermogravimetric analysis reveals that decomposition typically begins around 250°C in both air and nitrogen atmospheres [1] [3].

The thermal decomposition mechanism of 1-Vinyl-1,2,4-triazole follows a hydrogen transfer pathway with an energy barrier of approximately 52 kcal/mol, demonstrating superior thermal stability compared to its 1,2,3-triazole isomer, which exhibits a lower energy barrier of 45 kcal/mol for ring-opening decomposition [4] [5]. This enhanced stability results from the inherent electronic structure of the 1,2,4-triazole ring system, where the nitrogen atoms are positioned to provide greater thermodynamic stability [6] [7].

Differential scanning calorimetry and thermogravimetric analysis of copolymers containing 1-Vinyl-1,2,4-triazole show that these materials remain stable when heated to 260°C [3]. The decomposition process typically proceeds through multiple stages, with initial weight loss occurring around 250°C, followed by more extensive degradation at higher temperatures [1] [8]. The thermal quality factor studies indicate that 1,2,4-triazole derivatives maintain structural integrity better than many other heterocyclic compounds under thermal stress [9] [10].

Table 1: Thermal Stability and Decomposition Properties of 1-Vinyl-1,2,4-triazole

| Property | Value/Description | Reference/Notes |

|---|---|---|

| Thermal Stability (°C) | Up to 300-350 | Polymers and copolymers stable up to 300-350°C |

| Decomposition Temperature in Air (°C) | 250-350 | TGA shows decomposition starting around 250°C |

| Decomposition Temperature in Nitrogen (°C) | ≈250 | Synthesized PVT thermally stable to ~250°C |

| Polymer (PVT) Thermal Stability (°C) | 300-350 | High thermal stability compared to other vinyl polymers |

| Glass Transition Temperature (°C) | Decreased with copolymerization | Improves solubility and processing |

| Boiling Point (°C) | 103-104 (at 15 Torr) | Low pressure boiling point |

| Decomposition Mechanism | H-transfer pathway (~52 kcal/mol energy barrier) | More stable than 1,2,3-triazole (45 kcal/mol) |

Solubility Behavior in Polar vs. Nonpolar Media

1-Vinyl-1,2,4-triazole exhibits pronounced amphiphilic behavior, demonstrating distinct solubility patterns that correlate directly with solvent polarity and hydrogen bonding capacity [2] [11]. The compound displays high water solubility due to strong hydrogen bonding interactions between the triazole nitrogen atoms and water molecules [1] [2]. The thermodynamic parameters for mixing with water show significant exothermic effects: enthalpy (ΔH = -68.9 kcal/mol), entropy contribution (TΔS = -31.1 kcal/mol), and free energy (ΔG = -37.8 kcal/mol) [2].

In polar aprotic solvents, 1-Vinyl-1,2,4-triazole demonstrates indefinite solubility in dimethylformamide, dimethylacetamide, and dimethylsulfoxide [2] [11]. The solubility mechanism involves donor-acceptor interactions where the triazole ring acts as an electron acceptor due to its aromatic character, while these solvents function as electron donors [2]. The compound also exhibits solubility in strong acceptor solvents such as acetic acid and formic acid, where it behaves as an electron donor [2].

Conversely, 1-Vinyl-1,2,4-triazole shows poor solubility in nonpolar solvents including acetone, tetrahydrofuran, acetonitrile, alcohols, dioxane, heptane, nitromethane, diethyl ether, and dichloroethane [2]. This selectivity results from the inability of nonpolar solvents to participate in the hydrogen bonding and dipolar interactions essential for solvation of the polar triazole moiety [2] [12].

Table 2: Solubility Behavior of 1-Vinyl-1,2,4-triazole in Various Media

| Solvent Type | Solubility | Interaction Type |

|---|---|---|

| Water | Highly Soluble | Hydrogen bonding with N atoms |

| Polar Aprotic Solvents | Soluble | Donor-acceptor interactions |

| DMF (Dimethylformamide) | Indefinitely Soluble | PVT acts as electron acceptor |

| DMAA (Dimethylacetamide) | Indefinitely Soluble | PVT acts as electron acceptor |

| DMSO (Dimethylsulfoxide) | Soluble | Amphoteric behavior |

| Methanol | Soluble | Hydrogen bonding |

| Acetic Acid | Soluble | PVT acts as electron donor |

| Formic Acid | Soluble | PVT acts as electron donor |

| Nonpolar Solvents | Insoluble | Poor solvation |

| Acetone | Insoluble | Poor solvation |

| Dichloroethane | Insoluble | Poor solvation |

Hydrogen Bonding Capacity and Hydrophilicity

1-Vinyl-1,2,4-triazole exhibits exceptional hydrogen bonding capacity through its triazole ring nitrogen atoms, particularly the pyridine-like nitrogen at position 2 [2] [13]. This nitrogen atom serves as the primary hydrogen bond acceptor site, forming strong intermolecular interactions with protic solvents and contributing significantly to the compound's hydrophilicity [2] [13]. The electron-rich nature of this nitrogen atom enables formation of stable hydrogen bonds with water molecules, resulting in negative heat effects during dissolution [2].

The secondary nitrogen atom at position 4 demonstrates weaker acceptor properties but still contributes to the overall hydrogen bonding network [13] [14]. The triazole ring carbon-hydrogen bonds, particularly at positions 3 and 5, can function as weak hydrogen bond donors due to the electron-withdrawing effect of the nitrogen atoms [6] [15]. These C-H···X interactions, while individually weak, contribute collectively to the compound's ability to form extensive hydrogen bonding networks [6] [16].

The compound's amphoteric nature allows it to function simultaneously as both hydrogen bond donor and acceptor, enabling formation of complex three-dimensional hydrogen bonding networks in aqueous solutions [2] [13]. This behavior is evidenced by the strong exothermic mixing with water and the ability to form stable complexes with various protic and aprotic solvents [2]. The vinyl group contributes minimally to hydrogen bonding but may participate in weak π-interactions [17] [14].

Table 3: Physical Properties of 1-Vinyl-1,2,4-triazole

| Property | Value |

|---|---|

| Molecular Weight (g/mol) | 95.10 |

| Density (g/mL at 20°C) | 1.099 |

| Refractive Index (n20/D) | 1.511 |

| Boiling Point (°C) | 103-104 (at 15 Torr) |

| Melting Point (°C) | Not specified |

| pKa | 2.33±0.10 (predicted) |

| Molecular Formula | C₄H₅N₃ |

| CAS Number | 2764-83-2 |

| Physical State | Liquid |

Spectroscopic Fingerprints

FTIR Characteristic Vibrational Modes

The infrared spectrum of 1-Vinyl-1,2,4-triazole displays distinctive vibrational frequencies that serve as diagnostic markers for structural identification [6] [18] [15]. The aromatic C-H stretching vibrations appear as medium to strong intensity bands in the 3095-3097 cm⁻¹ and 3028-3034 cm⁻¹ regions, characteristic of the triazole ring hydrogen atoms [15]. These frequencies are influenced by the electron-withdrawing nature of the nitrogen atoms in the ring system [6].

The triazole ring exhibits characteristic C=C aromatic stretching vibrations at 1481-1483 cm⁻¹ and 1529 cm⁻¹, with strong intensity bands indicating the aromatic nature of the heterocyclic system [15]. The N=N stretching vibration appears as a medium intensity band at 1543 cm⁻¹, serving as a definitive marker for the triazole functionality [6] [15]. The broad frequency range of 1430-1650 cm⁻¹ encompasses various C-N and C=N stretching modes within the triazole ring, providing strong intensity signals that are characteristic markers for this heterocyclic system [1] [6].

The vinyl group contributes distinct vibrational modes, with C=C stretching appearing in the 1620-1680 cm⁻¹ region as a strong intensity band [18]. Additional diagnostic frequencies include N-H bending modes at 1200-1300 cm⁻¹, triazole ring deformation vibrations at 1000-1200 cm⁻¹, and ring breathing modes appearing as weak to medium intensity bands at 800-900 cm⁻¹ [6] [19].

Table 4: FTIR Characteristic Vibrational Modes of 1-Vinyl-1,2,4-triazole

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment Notes |

|---|---|---|---|

| C-H Aromatic Stretching | 3095-3097, 3028-3034 | Medium to Strong | Triazole ring C-H bonds |

| N-H Stretching | 3126-3128 | Medium | NH stretching in triazole |

| C=C Aromatic Stretching | 1481-1483, 1529 | Strong | Aromatic C=C in triazole ring |

| N=N Stretching | 1543 | Medium | N=N bond in triazole ring |

| C-N, C=N Triazole Ring Stretching | 1430-1650 | Strong | Characteristic triazole markers |

| N-H Bending | 1200-1300 | Medium | NH deformation modes |

| Triazole Ring Deformation | 1000-1200 | Medium | Ring skeletal vibrations |

| Vinyl C=C Stretching | 1620-1680 | Strong | Vinyl group characteristic |

| Triazole Ring Breathing | 800-900 | Weak to Medium | Ring breathing modes |

NMR Chemical Shift Patterns

The nuclear magnetic resonance spectroscopy of 1-Vinyl-1,2,4-triazole reveals characteristic chemical shift patterns that enable unambiguous structural assignment [20] [21] [22]. In ¹H NMR spectroscopy, the triazole ring protons appear in the aromatic region with the H-3 proton typically resonating at 8.0-8.5 ppm as a singlet [21] [22]. This downfield chemical shift results from the deshielding effect of the electron-withdrawing nitrogen atoms in the ring system [20] [21].

The H-5 proton of the triazole ring appears at 7.8-8.2 ppm, also as a singlet, reflecting its position between nitrogen atoms [21] [22]. The vinyl group protons display characteristic patterns with the terminal vinyl protons (CH₂=) appearing at 5.5-6.0 ppm as a doublet of doublets, while the vinyl CH proton resonates at 6.5-7.0 ppm with similar coupling patterns [21] [23].

¹³C NMR spectroscopy provides additional structural confirmation with the triazole carbon atoms appearing at distinct chemical shifts [20] [21]. The C-3 carbon, adjacent to nitrogen, typically resonates at 152-154 ppm, while the C-5 carbon appears at 144-146 ppm [21]. The vinyl carbons are distinguished by their characteristic chemical shifts, with the terminal vinyl carbon (CH₂=) at 115-118 ppm and the vinyl CH carbon at 125-128 ppm [21] [23].

Table 5: NMR Chemical Shift Patterns for 1-Vinyl-1,2,4-triazole

| Position/Proton Type | Chemical Shift (ppm) | Nucleus | Multiplicity/Comments |

|---|---|---|---|

| Triazole H-3 (C-H) | 8.0-8.5 | ¹H NMR | Singlet, downfield due to electron-withdrawing N |

| Triazole H-5 (C-H) | 7.8-8.2 | ¹H NMR | Singlet, aromatic region |

| Vinyl CH₂= | 5.5-6.0 | ¹H NMR | Doublet of doublets, terminal vinyl |

| Vinyl CH= | 6.5-7.0 | ¹H NMR | Doublet of doublets, vinyl CH |

| C-3 (Triazole) | 152-154 | ¹³C NMR | Triazole carbon adjacent to N |

| C-5 (Triazole) | 144-146 | ¹³C NMR | Triazole carbon between N atoms |

| Vinyl CH₂= | 115-118 | ¹³C NMR | Vinyl terminal carbon |

| Vinyl CH= | 125-128 | ¹³C NMR | Vinyl CH carbon |

Table 6: Hydrogen Bonding Capacity and Hydrophilicity of 1-Vinyl-1,2,4-triazole

| Hydrogen Bonding Site | Donor/Acceptor Capacity | Interaction Strength | Notes |

|---|---|---|---|

| N-2 (Pyridine-like N) | Strong Acceptor | Strong H-bonds with H₂O | Primary hydration site, electron-rich N |

| N-4 (Pyrrole-like N) | Weak Acceptor | Moderate coordination | Secondary coordination site |

| C-H (Position 3) | Weak Donor | Weak C-H···N interactions | Activated by electron-withdrawing ring |

| C-H (Position 5) | Weak Donor | Weak C-H···N interactions | Similar to position 3 |

| Vinyl Group | Very Weak | Minimal contribution | Primarily π-interactions |

| Overall Molecule | Amphoteric | High hydrophilicity | Water-soluble, strong aqueous interactions |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant